
Desmorpholinyl ABT-263-NH-Me
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desmorpholinyl ABT-263-NH-Me is synthesized through a series of chemical reactions involving the coupling of Desmorpholinyl Navitoclax with a CRBN ligand for the E3 ubiquitin ligase. This process involves multiple steps, including the formation of intermediate compounds and the use of various reagents and solvents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis equipment .
Análisis De Reacciones Químicas
Types of Reactions
Desmorpholinyl ABT-263-NH-Me undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
Aplicaciones Científicas De Investigación
Desmorpholinyl ABT-263-NH-Me has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a tool for studying protein degradation mechanisms.
Biology: Employed in research on apoptosis and cell signaling pathways.
Mecanismo De Acción
Desmorpholinyl ABT-263-NH-Me exerts its effects by binding with high affinity to multiple anti-apoptotic Bcl-2 family proteins, including Bcl-xL, Bcl-2, and Bcl-w. This binding disrupts the sequestration of pro-apoptotic proteins, leading to the induction of apoptosis in target cells. The compound’s mechanism of action involves the inhibition of these anti-apoptotic proteins, thereby promoting cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Navitoclax (ABT-263): A Bcl-2 inhibitor similar in action to Desmorpholinyl ABT-263-NH-Me, used in cancer research and treatment.
Obatoclax: Another Bcl-2 inhibitor with similar mechanisms of action but different chemical structure and properties.
Uniqueness
This compound is unique in its ability to be used in the synthesis of PROTAC BCL-XL degraders, which are highly specific and effective in targeting and degrading Bcl-xL proteins. This specificity and effectiveness make it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C44H51ClF3N5O5S3 |
|---|---|
Peso molecular |
918.6 g/mol |
Nombre IUPAC |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54) |
Clave InChI |
CNTHZPROCQHGOX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


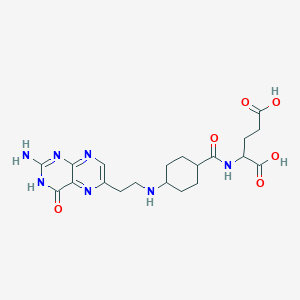
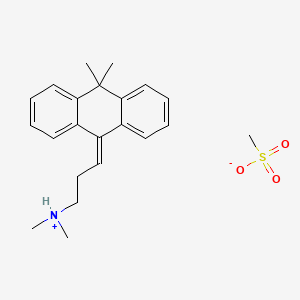

![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
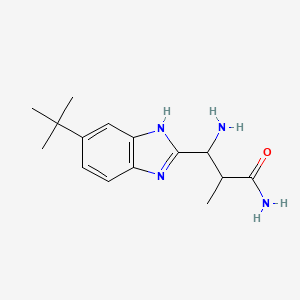
![(5-Hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) acetate](/img/structure/B12301796.png)
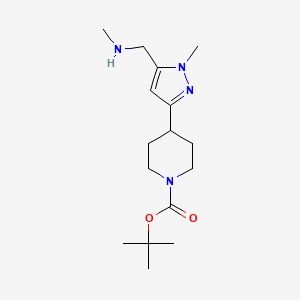
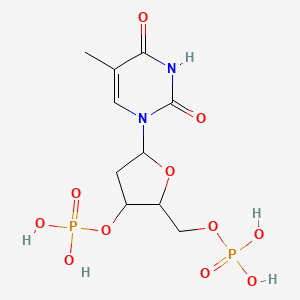
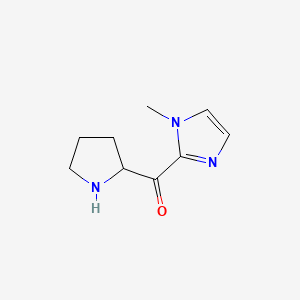
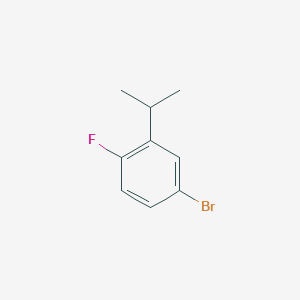

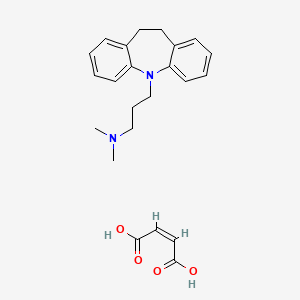
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

